molecular formula C16H14O4 B168544 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 170229-81-9

4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B168544
M. Wt: 270.28 g/mol
InChI Key: ZMEWCUVMVPURGJ-UHFFFAOYSA-N
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Description

The compound “4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid” is a type of boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives like this compound involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 .


Chemical Reactions Analysis

Boronic acid derivatives like this compound are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Environmental Science and Herbicide Research

  • Phenoxy Herbicide Sorption to Soil and Minerals : A study by Werner et al. (2012) on the sorption of phenoxy herbicides, including 2,4-D and its derivatives, to soil and minerals, reveals the importance of soil organic matter and iron oxides as sorbents. This research provides valuable insights into the environmental behavior and fate of these herbicides, which could relate to the broader category of compounds including 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (Werner, Garratt, & Pigott, 2012).

Biotechnology and Microbial Inhibition

  • Biocatalyst Inhibition by Carboxylic Acids : Research by Jarboe et al. (2013) discusses how carboxylic acids, including structurally related compounds, inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory effects is crucial for developing microbial strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).

Materials Science

  • Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids : The study by Godlewska-Żyłkiewicz et al. (2020) evaluates the biological activity of natural carboxylic acids, highlighting the potential of these compounds in developing new materials with specific biological properties (Godlewska-Żyłkiewicz et al., 2020).

Chemistry

  • Synthesis of Esters via Alkoxycarbonylation : Sevostyanova and Batashev (2023) review the alkoxycarbonylation of unsaturated phytogenic substrates, a method relevant for producing ester products from compounds similar to 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This process addresses challenges in resource saving and environmental safety in the chemical industry (Sevostyanova & Batashev, 2023).

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(4-methoxycarbonyl-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10-9-13(16(19)20-2)7-8-14(10)11-3-5-12(6-4-11)15(17)18/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEWCUVMVPURGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618622
Record name 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

170229-81-9
Record name 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of methyl 4-bromo-3-methylbenzoate (EP 0533268 A1) (1.0 g, 0.0044 mole) in dry DMF (10 ml) under argon was treated with 4-boronobenzoic acid (0.73 g, 0.0044 mole) and tetrakis (triphenylphosphine) palladium(0) (80 mg), followed by triethylamine (1.8 ml, 0.016 mole), the mixture was heated at 100° C. for 18 hours, then concentrated in vacuo. The residue was treated with ethyl acetate and extracted with 10% NaHCO3 solution. The basic extract was acidified with dil. HCl and extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a white solid (0.46 g, 39%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

A stirred solution of methyl 4-bromo-3-methylbenzoate (EP 0533268 A1) (1.0 g, 0.0044 mole) in dry DMF (10 ml) under argon was treated with 4-boronobenzoic acid (0.73 g, 0.0044 mole) and tetrakis (triphenylphosphine)palladium(0) (80 mg), followed by triethylamine (1.8 ml, 0.016 mole). The mixture was heated at 100° C. for 18 hours, then concentrated in vacuo. The residue was treated with ethyl acetate and extracted with 10% NaHCO3 solution. The basic extract was acidified with dil. HCl and extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a white solid (0.46 g, 39%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
39%

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